molecular formula C17H24N2O3 B2583513 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide CAS No. 1219841-85-6

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide

Cat. No.: B2583513
CAS No.: 1219841-85-6
M. Wt: 304.39
InChI Key: PCJBWBZBHGSDRU-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide contribute significantly to the understanding of chemical interactions and molecular architecture. For instance, the preparation of Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate through NaOH-catalyzed cyclocondensation exemplifies the chemical versatility and potential for generating complex molecular structures with furan and cyclohexene rings, illustrating the critical role of C—H⋯O and C—H⋯π interactions in molecular stability and assembly (Badshah et al., 2008).

Catalytic Activity and Ligand Efficacy

N,N'-Bisoxalamides, including derivatives like N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been identified as effective ligands in catalytic processes, enhancing the Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights their role in facilitating complex organic synthesis and the development of new pharmaceuticals, offering broad application potential across various (hetero)aryl bromides and amines (Bhunia, Kumar, & Ma, 2017).

Advanced Organic Synthesis Techniques

The research into the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones without transition metals or oxidants opens new pathways for synthesizing highly functionalized polyheterocyclic compounds. This approach not only illustrates the capacity for creating complex organic molecules through innovative synthetic routes but also underscores the importance of understanding excited-state intramolecular proton transfer (ESIPT) in designing efficient organic reactions (Zhang et al., 2017).

Mechanistic Insights into Organic Reactions

Exploring the mechanisms of reactions involving cyclohexane and furan derivatives provides valuable insights into the principles governing organic synthesis. For example, the study on the cycloaddition reactions of a nitrogen-substituted oxyallyl cation with furan and other dienes highlights the influence of lithium ions on diastereo- and regioselectivity, contributing to a deeper understanding of reaction dynamics and the development of more efficient synthetic methodologies (Walters and Arcand, 1996).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[1-(furan-2-yl)propan-2-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13(12-15-8-5-11-22-15)19-17(21)16(20)18-10-9-14-6-3-2-4-7-14/h5-6,8,11,13H,2-4,7,9-10,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJBWBZBHGSDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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